1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.1150 . This compound is characterized by the presence of a pyridine ring substituted with methoxy groups at the 3 and 5 positions and an amine group at the 4 position, forming a dihydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxypyridine as the starting material.
Reaction with Formaldehyde and Ammonia: The pyridine derivative undergoes a Mannich reaction with formaldehyde and ammonia to introduce the methanamine group at the 4 position.
Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its reduced amine form.
Scientific Research Applications
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
1-(3,5-Dimethoxypyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of the 3 and 5 positions, leading to different chemical and biological properties.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride: This compound features a pyrazole ring instead of a pyridine ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C8H14Cl2N2O2 |
---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
(3,5-dimethoxypyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-4-10-5-8(12-2)6(7)3-9;;/h4-5H,3,9H2,1-2H3;2*1H |
InChI Key |
AYCQCVMCVUQKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CN)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.